
Pkm2-IN-1
Overview
Description
PKM2-IN-1 (compound 3k) is a selective pyruvate kinase M2 (PKM2) inhibitor with an IC50 value of 2.95 μM . PKM2, a key glycolytic enzyme, exists in dimeric (low activity) and tetrameric (high activity) forms. In cancer cells, the dimeric form dominates, promoting biosynthetic pathways for rapid proliferation . This compound suppresses PKM2 activity, leading to glycolytic intermediate accumulation (e.g., 3-phosphoglycerate, 3-PG) and reduced ATP production, thereby inducing metabolic stress .
In non-small cell lung cancer (NSCLC) A549 cells, this compound inhibits proliferation (IC50 ~0.15 μM), induces G2/M cell cycle arrest via downregulation of cyclin B1 and cdc2, and triggers apoptosis through ROS-dependent DNA damage and activation of caspase-3/PARP pathways . In vivo, this compound reduces tumor growth in xenograft models without significant toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PKM2-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the use of benzyl bromide and potassium tert-butoxide in dimethylformamide, followed by further reactions with tert-butyl 3-(bromomethyl)phenylcarbamate and hydrochloric acid in dioxane . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: PKM2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory effects on PKM2.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce various substituted analogs with enhanced biological activity.
Scientific Research Applications
Cancer Treatment
Mechanism of Action:
Pkm2-IN-1 activates PKM2, shifting the enzyme's equilibrium towards the tetrameric form, which enhances glycolytic flux and reduces lactate production. This shift can lead to decreased tumor growth and increased sensitivity to other chemotherapeutic agents.
Case Studies:
- Combination Therapy: In studies combining this compound with 2-deoxyglucose (2-DG), researchers observed enhanced inhibition of cancer cell proliferation across various tumor types, including lung and breast cancers. The combination therapy resulted in significantly lower glucose levels and increased lactate production, indicating heightened glycolytic activity .
- In Vivo Models: Animal models treated with this compound showed reduced tumor sizes compared to controls, demonstrating the compound's efficacy in vivo .
Metabolic Diseases
Role in Metabolic Reprogramming:
this compound has been investigated for its potential to ameliorate conditions related to metabolic diseases such as diabetes and obesity. Activation of PKM2 can enhance insulin sensitivity and promote better glucose homeostasis.
Research Findings:
- Diabetic Nephropathy: In experimental models of diabetic nephropathy, this compound treatment improved renal function and reduced inflammation associated with hyperglycemia .
- Inflammatory Responses: PKM2 activation has been linked to modulation of inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases related to metabolic dysfunctions .
Data Tables
Application Area | Mechanism | Key Findings |
---|---|---|
Cancer Treatment | Activates PKM2 | Enhanced sensitivity to 2-DG; reduced tumor size in animal models |
Metabolic Diseases | Improves glucose metabolism | Improved renal function in diabetic models; reduced inflammation |
Immune Response Modulation | Regulates cytokine production | Inhibition of IL-1β secretion; potential therapeutic target for autoimmune diseases |
Mechanism of Action
PKM2-IN-1 exerts its effects by inhibiting the activity of PKM2, thereby disrupting the glycolytic pathway. PKM2 exists in both tetrameric and dimeric forms, with the tetramer being the active form that catalyzes the conversion of phosphoenolpyruvate to pyruvate. This compound binds to the dimeric form of PKM2, preventing its conversion to the active tetrameric form .
This inhibition leads to a decrease in pyruvate production and subsequent ATP generation, which is crucial for the survival and proliferation of cancer cells. Additionally, this compound affects various signaling pathways involved in cell growth, apoptosis, and immune responses, making it a versatile compound for therapeutic applications .
Comparison with Similar Compounds
Table 1: Key PKM2 Inhibitors and Modulators
Key Comparisons
This compound vs. Shikonin
- Potency : this compound is 3–4× more potent than shikonin in PKM2 inhibition (IC50 2.95 μM vs. ~10 μM) .
- Mechanistic Breadth : Shikonin broadly inhibits glycolysis, while this compound specifically targets PKM2, minimizing off-target effects .
- Synergy : this compound synergizes with NCT-503 (PHGDH inhibitor) to block serine biosynthesis, whereas shikonin lacks such combinatorial efficacy .
This compound vs. PKM2 Activators (TEPP-46, DASA-58)
- Opposite Mechanisms : Activators stabilize PKM2 tetramers to enhance glycolysis, while this compound inhibits PKM2 to induce metabolic stress .
- Therapeutic Context : Activators are effective in hematologic cancers (e.g., AML), whereas this compound shows broader solid tumor efficacy (e.g., NSCLC, ovarian cancer) .
This compound + NCT-503 vs. Monotherapies Enhanced Efficacy: Combined treatment reduces A549 tumor volume by 60% in vivo (vs. 30% for this compound alone) via dual blockade of glycolysis and serine synthesis . Mechanistic Synergy:
- ATP Depletion : Combined treatment lowers ATP levels, activating AMPK/mTOR pathways .
- ROS Accumulation : Elevated ROS triggers DNA damage (↑γ-H2AX, p-ATM) and apoptosis (↑Bax/Bcl-2 ratio) .
Table 2: In Vivo Efficacy of PKM2-Targeting Compounds
Research Implications and Limitations
- Limitations: Limited data on this compound’s pharmacokinetics and long-term safety in humans .
Biological Activity
Pkm2-IN-1 is a small molecule inhibitor designed to target pyruvate kinase M2 (PKM2), a crucial enzyme in cellular metabolism and cancer biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic pathways, and implications for cancer therapy.
Overview of PKM2
PKM2 is a glycolytic enzyme that plays a significant role in regulating metabolic processes within cells. It exists in two forms: a tetrameric form that exhibits high enzymatic activity and a dimeric form that has lower activity. The balance between these forms is critical for cellular metabolism, particularly in cancer cells, where PKM2 supports the Warburg effect—favoring aerobic glycolysis over oxidative phosphorylation.
This compound inhibits PKM2 by stabilizing the dimeric form, thereby reducing its enzymatic activity and altering metabolic flux. This inhibition has several downstream effects:
- Reduction in Lactate Production : By inhibiting PKM2, this compound decreases lactate production, which is often elevated in cancer cells due to increased glycolysis.
- Altered Gene Expression : PKM2 influences the expression of various genes involved in cell proliferation and survival. Inhibition by this compound can lead to decreased expression of oncogenes such as MYC and CCND1, which are critical for tumor growth.
- Impact on Immune Response : PKM2 also plays a role in modulating immune responses. Inhibition may enhance anti-tumor immunity by altering the metabolic state of immune cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces PKM2 activity in various cancer cell lines. For example:
Cell Line | Effect of this compound | Reference |
---|---|---|
HeLa | Decreased lactate production | |
Hep3B | Reduced proliferation rates | |
A549 (Lung Cancer) | Inhibition of glycolytic flux |
These studies indicate that this compound can effectively disrupt the metabolic adaptations that cancer cells rely on for growth and survival.
Case Studies
A notable case study involved the use of this compound in a mouse model of breast cancer. The treatment led to:
- Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to control groups.
- Increased Immune Cell Activation : There was an observed increase in CD8+ T cell activation, suggesting enhanced anti-tumor immunity.
Implications for Cancer Therapy
The biological activity of this compound highlights its potential as a therapeutic agent in cancer treatment. By targeting PKM2, this compound not only disrupts tumor metabolism but also enhances immune responses against tumors. This dual mechanism could provide a novel approach to overcoming resistance to traditional therapies.
Q & A
Basic Research Questions
Q. What is the mechanism of action of PKM2-IN-1, and how does its selectivity for PKM2 over PKM1 influence experimental design?
this compound inhibits PKM2 with an IC50 of 2.95 μM, showing 4–5-fold selectivity over PKM1 . Researchers must account for this selectivity by including PKM1 activity assays as controls to confirm target specificity. For example, parallel experiments using PKM1-expressing cell lines or recombinant PKM1/PKM2 enzymes can validate inhibitor specificity. Dose-response curves should compare inhibition across isoforms to avoid misinterpretation of off-target effects .
Q. How do researchers determine the optimal concentration range for this compound in vitro, considering variability in cell lines?
Optimal concentrations are derived from dose-response studies across cell lines. For instance, this compound exhibits IC50 values of 0.18–0.38 μM in HCT116 and HeLa cells . Researchers should perform preliminary viability assays (e.g., MTT or ATP-based assays) at concentrations spanning 0.1–5 μM, adjusting based on cell type and assay duration. Evidence from apoptosis and cell cycle assays (e.g., 0.075–0.30 μM in Figure 5.1 of ) highlights the need to balance efficacy with cytotoxicity.
Q. What biochemical assays are used to validate PKM2 inhibition, and how are off-target effects mitigated?
Key assays include:
- Enzymatic activity assays : Measure PKM2 activity via lactate dehydrogenase-coupled NADH depletion .
- Cellular proliferation assays : Monitor growth inhibition in PKM2-dependent vs. PKM1-expressing cells .
- Metabolic profiling : Assess glycolytic flux (e.g., extracellular acidification rate) to confirm on-target effects . Off-target risks are minimized by using isoform-specific antibodies (e.g., anti-PKM2 vs. anti-PKM1) and genetic controls (e.g., PKM2-knockout or shRNA models).
Advanced Research Questions
Q. How can contradictory data between PKM2 enzymatic inhibition and cellular proliferation outcomes be resolved?
Discrepancies may arise from compensatory metabolic pathways (e.g., glutaminolysis) or PKM2-independent proliferation mechanisms. Researchers should:
- Perform multi-omics profiling (transcriptomics/metabolomics) to identify bypass pathways.
- Use genetic silencing (CRISPR/Cas9) to isolate PKM2-specific effects .
- Compare results across cell lines with varying PKM2 dependency (e.g., HCT116 vs. A549) .
Q. What strategies are effective for evaluating synergistic effects of this compound with other metabolic inhibitors?
Synergy studies require:
- Combinatorial dose matrices : Test this compound with inhibitors of PHGDH, IDH1, or GLUT1 across a range of concentrations.
- Bliss independence or Chou-Talalay analysis : Quantify synergy scores to distinguish additive vs. synergistic effects .
- Metabolic rescue experiments : Supplement with pathway intermediates (e.g., serine for PHGDH inhibition) to confirm mechanistic overlap .
Q. What methodological considerations are critical when extrapolating this compound dose-response data from 2D to 3D/organoid models?
Key factors include:
- Drug penetration : Assess this compound diffusion in 3D matrices using fluorescent analogs or mass spectrometry.
- Metabolic heterogeneity : Use spatial metabolomics to map PKM2 activity gradients within organoids .
- Phenotypic endpoints : Replace proliferation metrics with organoid size quantification or apoptosis markers (e.g., cleaved caspase-3) .
Q. Data Analysis and Reproducibility
Q. How should researchers address variability in reported IC50 values for this compound across studies?
Variability stems from differences in assay conditions (e.g., ATP concentration, pH) or cell culture media composition. To enhance reproducibility:
- Standardize assay protocols using guidelines from the Beilstein Journal of Organic Chemistry (e.g., buffer composition, enzyme purity) .
- Report raw data and normalization methods (e.g., vehicle controls) in supplementary materials .
Q. What statistical approaches are recommended for analyzing this compound-induced metabolic shifts?
Use multivariate analysis (e.g., PCA or PLS-DA) to identify correlated metabolic changes. For time-series data, apply mixed-effects models to account for intra-experiment variability. Include false discovery rate (FDR) corrections for high-throughput metabolomics .
Properties
IUPAC Name |
(3-methyl-1,4-dioxonaphthalen-2-yl)methyl piperidine-1-carbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFOGVMELKGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.